molecular formula C14H10N2O2 B022734 6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine CAS No. 18184-75-3

6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine

Cat. No. B022734
Key on ui cas rn: 18184-75-3
M. Wt: 238.24 g/mol
InChI Key: DWUBVULEMQOCPO-UHFFFAOYSA-N
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Patent
US05654318

Procedure details

To 100 g of 2,3-pyridinedicarboxylic acid was added dropwise 170 ml of acetic anhydride at room temperature, and the mixture was heated up to 110° C., and stirred for 4 hours. After completion of the reaction, the solvent was removed under reduced pressure. To a residue was added 200 ml of diethyI ether, and a precipitated crystal was collected by filtration and washed with diethyl ether (100 ml×4) to yield 86 g of an acid anhydride compound. To the product was added dropwise 76 ml of benzylamine while cooling with ice, and the mixture was stirred at 180° C. for 30 minutes. To the reaction mixture was added dropwise 170 ml of acetic anhydride while cooling with ice, followed by stirring at 110° C. for 2 hours. After completion of the reaction, the reaction mixture was allowed to cool, and 500 ml of ethanol was added thereto. The thus formed crystal was collected by filtration and washed with ethanol (100 ml×3) to yield 89.4 g of the titled compound.
Quantity
76 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O[C:13](=[O:15])[CH3:14])(=O)C.[CH2:16]([OH:18])[CH3:17]>>[CH2:1]([N:8]1[C:13](=[O:15])[C:14]2[C:17](=[N:8][CH:1]=[CH:2][CH:3]=2)[C:16]1=[O:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
76 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Two
Name
Quantity
170 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 180° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
STIRRING
Type
STIRRING
Details
by stirring at 110° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The thus formed crystal was collected by filtration
WASH
Type
WASH
Details
washed with ethanol (100 ml×3)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(C2=NC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 89.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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